molecular formula C10H10F2O2 B12855721 2-(2,2-Difluoroethoxy)acetophenone

2-(2,2-Difluoroethoxy)acetophenone

Cat. No.: B12855721
M. Wt: 200.18 g/mol
InChI Key: LQQDUCXJRFLMRA-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)acetophenone is an organofluorine compound with the molecular formula C10H10F2O2 It is a derivative of acetophenone, where the hydrogen atoms in the ethoxy group are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)acetophenone typically involves the reaction of acetophenone with 2,2-difluoroethanol in the presence of a suitable catalyst. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,2-difluoroethanol is replaced by the acetophenone moiety .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and solvents are recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-(2,2-Difluoroethoxy)acetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)acetophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may alter cell membrane permeability or inhibit enzyme activity, leading to its antifungal or antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluoroethoxy)ethanol: A related compound with similar chemical properties but different applications.

    2-Fluoroacetophenone: Another fluorinated derivative of acetophenone with distinct reactivity and uses.

Uniqueness

2-(2,2-Difluoroethoxy)acetophenone is unique due to the presence of two fluorine atoms in the ethoxy group, which imparts specific chemical and physical properties. These properties make it valuable in applications requiring high stability and reactivity, such as in the synthesis of advanced materials and pharmaceuticals.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2-(2,2-difluoroethoxy)-1-phenylethanone

InChI

InChI=1S/C10H10F2O2/c11-10(12)7-14-6-9(13)8-4-2-1-3-5-8/h1-5,10H,6-7H2

InChI Key

LQQDUCXJRFLMRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COCC(F)F

Origin of Product

United States

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